molecular formula C7H6BrN3 B1287906 6-Bromoimidazo[1,2-a]pyridin-8-amine CAS No. 676371-00-9

6-Bromoimidazo[1,2-a]pyridin-8-amine

Cat. No.: B1287906
CAS No.: 676371-00-9
M. Wt: 212.05 g/mol
InChI Key: NBHRWSCVWCCKDN-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-a]pyridin-8-amine (BIPA) is an organic compound with a broad range of applications in research and industry. It is a heterocyclic compound and is widely used as a starting material for the synthesis of other compounds. BIPA has been extensively studied in recent years and has been found to have potential applications in drug discovery and development, as well as in materials science.

Scientific Research Applications

Pharmaceutical Industry and Medicinal Chemistry

  • In the pharmaceutical industry, 6-Bromoimidazo[1,2-a]pyridin-8-amine plays a crucial role, especially in the synthesis of active pharmaceutical ingredients (APIs). A notable application is the palladium-catalyzed Suzuki–Miyaura borylation reaction, used for preparing various active agents. This compound has been incorporated into potential anti-cancer and anti-TB agents through acid-amine coupling reactions, showing moderate activity against TB and potent efficacy in NCI-60 anti-cancer screening across nine cancer panels (Sanghavi et al., 2022).

Synthesis of Structurally Diverse Compounds

  • This compound is used in synthesizing structurally diverse compounds. For example, the synthesis of 3-Aminomethyl-5-imino-8-nitro-2,3-dihydroimidazo[1,2-a]pyridines, which are valuable in searching for small molecules that can adapt to the three-dimensional binding sites of biological targets. This synthesis is suitable for preparing combinatorial libraries due to the structural diversity of primary amines available commercially (Schmid et al., 2006).

Development of Farnesyltransferase Inhibitors

  • The compound has been used in synthesizing conformationally restricted farnesyltransferase inhibitor analogues. These analogues exhibit improved in vivo metabolic stability, making them significant for therapeutic applications (Dinsmore et al., 2000).

Synthesis of N-(Pyridin-2-yl)amides and Bromoimidazopyridines

  • It's also involved in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. These compounds have various potential applications in chemical and biological research (Liu et al., 2019).

Synthesis of 3-Aminoimidazo[1,2-a]pyridines

  • This compound is key in synthesizing 3-Aminoimidazo[1,2-a]pyridines, which are achieved with good to excellent yields. The reaction workup for this synthesis is simple, and the ionic liquid used can be easily separated from the product and reused, highlighting its efficiency and sustainability in chemical synthesis (Shaabani et al., 2006).

Application in Microwave-Assisted Synthesis

  • It is used in microwave-assisted synthesis methods, such as the one-pot synthesis of substituted 3-Bromoimidazo[1,2-a]pyridines. This method is efficient, providing good yields, and can be applied to the synthesis of related imidazoheterocycles (Patil et al., 2014).

Properties

IUPAC Name

6-bromoimidazo[1,2-a]pyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHRWSCVWCCKDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590485
Record name 6-Bromoimidazo[1,2-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676371-00-9
Record name 6-Bromoimidazo[1,2-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Treatment of the starting 2-amino-5-bromopyridine 86 with nitric acid and sulfuric acid introduces a nitro group, which is converted to an amine by a reaction with SnCl2. Treatment of this 5-Bromo-4-nitro-pyridin-2-ylamine 90 with 2-Bromo-1,1-diethoxy-ethane 89 in the presence of hydrochloric acid followed by sodium bicarbonate yields 6-Bromo-imidazo[1,2-a]pyridin-8-ylamine 91. The amino group is acetylated by treating it with acetyl chloride in the presence of pyridine, which upon addition of the aromatic boronic acid 93 in Pd(PPh3)3, K3PO4, and dimethylether-water furnishes intermediate N-[6-(2-Chloro-phenyl)-imidazo[1,2-a]pyridin-8-yl]-acetamide 94. Treatment of compound 94 with NBS gives rise to intermediate N-[3-Bromo-6-(2-chloro-phenyl)-imidazo[1,2-a]pyridin-8-yl]-acetamide 95, which in the presence of ethanolic hydrochloric acid forms intermediate 3-Bromo-6-(2-chloro-phenyl)-imidazo[1,2-a]pyridin-8-ylamine 96, which reacts with the appropriate aldehyde in zinc chloride and sodium cyanoborohydride to give the desired intermediate amine 97. Treatment with bromine and acetic acid yields the desired 3,5-Dibromo-6-(2-chloro-phenyl)-imidazo[1,2-a]pyridin-8-ylamine derivative 98, which is converted to the target compound 8-Amino-3-bromo-6-(2-chloro-phenyl)-imidazo[1,2-a]pyridine-5-carbonitrile derivative 99.
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Synthesis routes and methods II

Procedure details

2,3-diamino-5-bromopyridine (10.0 g, 45.86 mmol) was dissolved in 80 ml of IPA and then 50% wt chloroacetaldehyde/H2O (6.51 ml, 50.45 mmol) was added. The resulting mixture was heated at reflux for 24 hrs. The mixture was cooled down and then filtered. The cake was dried to afford 9.10 g of product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 6-Bromoimidazo[1,2-a]pyridin-8-amine crystallizes with three independent molecules in the asymmetric unit. Each molecule is nearly planar, with the primary amine group exhibiting pyramidal coordination. The crystal structure is stabilized by N—H⋯N hydrogen bonds between adjacent molecules. [] You can find more details about this research here:

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